REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:15][C:16](N)=[O:17]>O>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:15][C:16](=[O:17])[NH:1]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
75 g
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Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
200 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to 100° C.
|
Type
|
TEMPERATURE
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Details
|
to cool to room temperature
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Type
|
CUSTOM
|
Details
|
the solid was isolated by vacuum filtration
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Type
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WASH
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Details
|
washing with water (500 mL)
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Type
|
CUSTOM
|
Details
|
The solid was then dried under vacuum (10 mbar, 50° C.)
|
Type
|
CUSTOM
|
Details
|
2.1 min, 230 (M+)
|
Duration
|
2.1 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C2C(NC(NC2=C1)=O)=O)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |